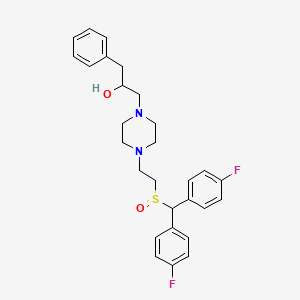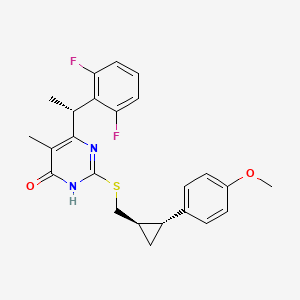
HIV-1 inhibitor-61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-61 is a compound that has shown significant potential in inhibiting the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 inhibitors that target various stages of the virus’s life cycle, aiming to reduce viral load and improve the quality of life for individuals living with HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-61 involves several steps, starting with the preparation of the core structure. One common method includes the use of commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, this compound .
Scientific Research Applications
HIV-1 inhibitor-61 has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It serves as a tool for understanding the molecular biology of HIV-1 and its interaction with host cells.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of HIV/AIDS.
Industry: It is used in the development of diagnostic assays and screening tools for HIV-1.
Mechanism of Action
HIV-1 inhibitor-61 exerts its effects by targeting specific molecular pathways involved in the replication of HIV-1. It binds to the viral integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the production of new virions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, and bictegravir .
Uniqueness
HIV-1 inhibitor-61 is unique due to its specific binding affinity and mechanism of action, which may offer advantages in terms of potency and resistance profile compared to other integrase inhibitors .
Properties
Molecular Formula |
C24H24F2N2O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H24F2N2O2S/c1-13(21-19(25)5-4-6-20(21)26)22-14(2)23(29)28-24(27-22)31-12-16-11-18(16)15-7-9-17(30-3)10-8-15/h4-10,13,16,18H,11-12H2,1-3H3,(H,27,28,29)/t13-,16+,18+/m1/s1 |
InChI Key |
HXYXHOWEKCGYDL-SKDZVZGDSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)SC[C@@H]2C[C@H]2C3=CC=C(C=C3)OC)[C@H](C)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2CC2C3=CC=C(C=C3)OC)C(C)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


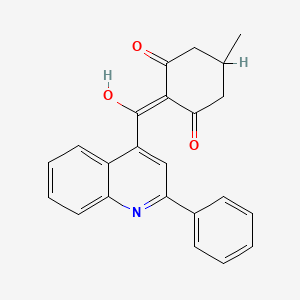
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)



![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)


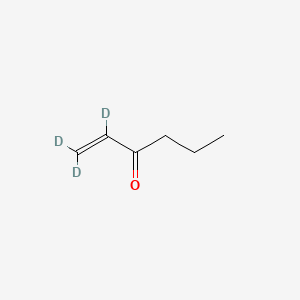

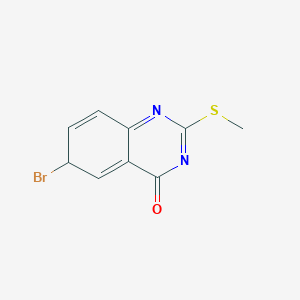
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
